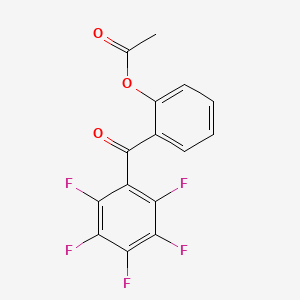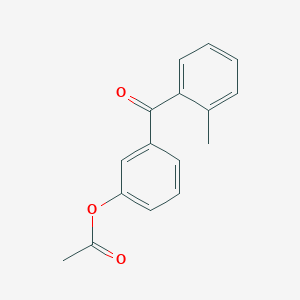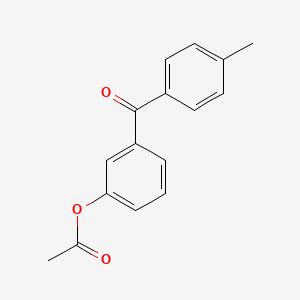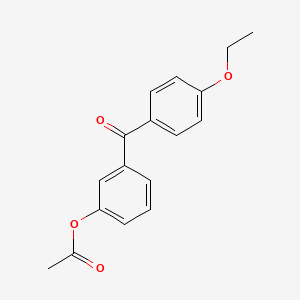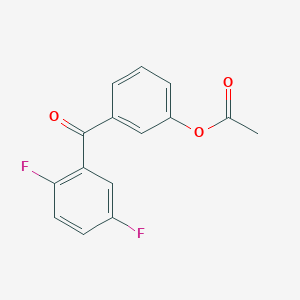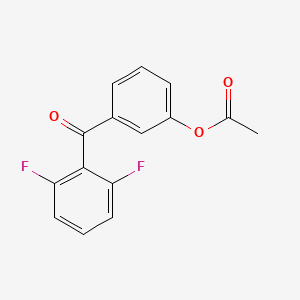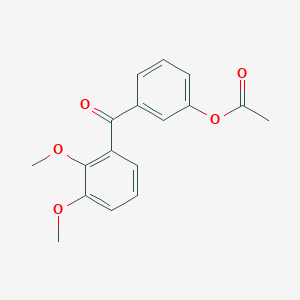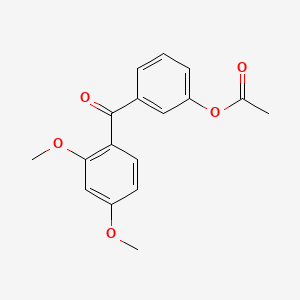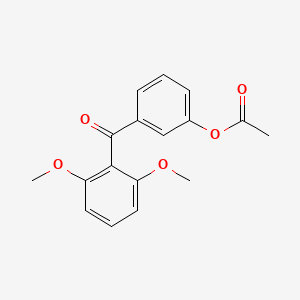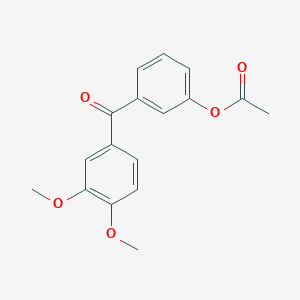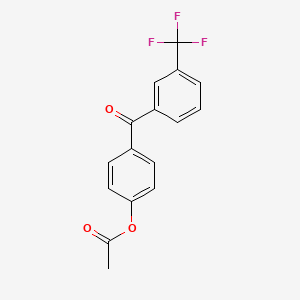
4-Iodo-3'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO. It has a molecular weight of 322.15 g/mol . The IUPAC name for this compound is (4-iodophenyl)(3-methylphenyl)methanone .
Molecular Structure Analysis
The InChI code for 4-Iodo-3’-methylbenzophenone is 1S/C14H11IO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Iodo-3’-methylbenzophenone has a molecular weight of 322.15 g/mol .Scientific Research Applications
Photophysical and Photochemical Reactions
Research on the photophysical and photochemical reactions of methylbenzophenones, such as 3-methylbenzophenone (3-MeBP) and 4-methylbenzophenone (4-MeBP), reveals their behavior in different solvents and conditions. In particular, studies have shown that in acidic aqueous solutions, 3-MeBP undergoes an acid-catalyzed proton exchange reaction, in contrast to 4-MeBP, which only exhibits a photohydration reaction under similar conditions (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).
Electrochemical Reduction
The electrochemical reduction of compounds like 4-methylbenzophenone has been investigated for its enantioselectivity. Studies using chiral pyrrole monomers as asymmetric inductors have demonstrated the potential to achieve optical purity in the resulting alcohols (Schwientek, Pleus, & Hamann, 1999).
Crystal Phases and Properties
Research on the crystal phases of 4-methylbenzophenone has uncovered its ability to crystallize in both monoclinic stable and trigonal metastable forms. These studies have explored the structures and properties of these crystals, including their thermal expansion and piezoelectric coefficients (Kutzke, Al-Mansour, & Klapper, 1996).
Standard Molar Enthalpies of Formation
The standard molar enthalpies of formation of methylbenzophenones have been derived from combustion calorimetry and vaporization or sublimation measurements. This research provides valuable thermodynamic data for these compounds (Silva, Amaral, Guedes, & Gomes, 2006).
Solid State Photochemistry
Studies on the solid-state photochemistry of methyl-substituted benzophenones, including 4-methylbenzophenone, offer insights into their photostability and potential chemical transformations under UV irradiation (Ito, Matsuura, Tabata, Ji-Ben, Fukuyama, Sasaki, & Okada, 1987).
Mechanism of Action
Target of Action
Similar compounds such as 4-iodopyrazole have been shown to interact with enzymes like alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase .
Mode of Action
It’s known that benzophenone derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
Benzophenone derivatives have been shown to exhibit antitumor activity, suggesting they may interact with pathways related to cell proliferation and apoptosis .
Result of Action
Benzophenone derivatives have been shown to exhibit antitumor activity, suggesting they may induce cell death or inhibit cell proliferation .
Properties
IUPAC Name |
(4-iodophenyl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWERDOVMPFEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

